molecular formula C19H18N2O2 B13891994 4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid ethyl ester CAS No. 741287-00-3

4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B13891994
CAS No.: 741287-00-3
M. Wt: 306.4 g/mol
InChI Key: FAQVLYUQRDUSOQ-UHFFFAOYSA-N
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Description

4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid ethyl ester is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the reaction of 4-methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is encouraged to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups enhances its stability and reactivity compared to other similar compounds .

Properties

CAS No.

741287-00-3

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

ethyl 4-methyl-1,5-diphenylpyrazole-3-carboxylate

InChI

InChI=1S/C19H18N2O2/c1-3-23-19(22)17-14(2)18(15-10-6-4-7-11-15)21(20-17)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3

InChI Key

FAQVLYUQRDUSOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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